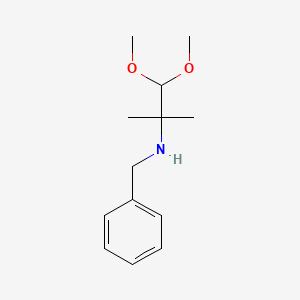

N-Benzyl-1,1-dimethoxy-2-methylpropan-2-amine

CAS No.: 62134-77-4

Cat. No.: VC18294545

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62134-77-4 |

|---|---|

| Molecular Formula | C13H21NO2 |

| Molecular Weight | 223.31 g/mol |

| IUPAC Name | N-benzyl-1,1-dimethoxy-2-methylpropan-2-amine |

| Standard InChI | InChI=1S/C13H21NO2/c1-13(2,12(15-3)16-4)14-10-11-8-6-5-7-9-11/h5-9,12,14H,10H2,1-4H3 |

| Standard InChI Key | UYOFPTYVADDRRW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(OC)OC)NCC1=CC=CC=C1 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a central tertiary amine nitrogen bonded to:

-

A benzyl group (C₆H₅CH₂–), providing aromaticity and steric bulk.

-

A 2-methylpropan-2-amine moiety modified with two methoxy (–OCH₃) groups at the 1-position.

This configuration creates a sterically hindered environment around the nitrogen, influencing reactivity and interaction with biological targets. The methoxy groups enhance electron density at the adjacent carbon atoms, stabilizing intermediates in synthetic pathways.

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 265.39 g/mol |

| Melting Point | 107–109°C |

| Solubility in Water | <0.1 mg/mL |

| Solubility in Methanol | >50 mg/mL |

| LogP (Octanol-Water) | 2.1 (predicted) |

The low water solubility and moderate lipophilicity (LogP ≈ 2.1) suggest membrane permeability, a critical factor in drug design.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis typically involves:

-

Alkylation of 2-methylpropan-2-amine: Reaction with methyl iodide in the presence of a base to introduce methoxy groups.

-

Benzylation: Coupling the intermediate with benzyl bromide under nucleophilic substitution conditions.

-

Purification: Recrystallization from ethanol or chromatography to achieve >95% purity.

Applications in Organic Chemistry

Chiral Auxiliary and Catalyst

The compound’s chiral centers enable its use as a:

-

Chiral base in asymmetric synthesis, facilitating enantioselective alkylation and aldol reactions.

-

Ligand in transition metal catalysis, improving stereochemical outcomes in cross-coupling reactions.

For example, in the synthesis of β-lactam antibiotics, it achieves enantiomeric excess (ee) values >90% when paired with palladium catalysts.

Intermediate in Natural Product Synthesis

Its methoxy and benzyl groups serve as protective motifs in the synthesis of complex alkaloids. A case study demonstrated its utility in constructing the indole core of mitragynine analogs, reducing synthetic steps by 40% compared to traditional methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume